Eptifibatide Acetate

CAS No.: 881997-86-0

Cat. No.: VC4942734

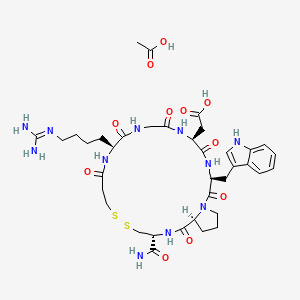

Molecular Formula: C37H52N11O11S2

Molecular Weight: 891.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881997-86-0 |

|---|---|

| Molecular Formula | C37H52N11O11S2 |

| Molecular Weight | 891.01 |

| IUPAC Name | acetic acid;2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |

| Standard InChI | InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22-,23-,24-,25-,26-;/m0./s1 |

| Standard InChI Key | GDVYTAWYNSIULT-ZVWMCQANSA-N |

| SMILES | CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

Introduction

Chemical and Biochemical Properties of Eptifibatide Acetate

Structural Characteristics

Eptifibatide acetate (CAS No. 148031-34-9) is a cyclic heptapeptide with the molecular formula and a molecular weight of 832.4 g/mol . Its structure includes a disulfide bridge formed between a mercaptopropionyl residue and cysteine, critical for maintaining conformational stability and receptor binding affinity . The compound is highly water-soluble, with a solubility of 100 mg/mL in aqueous solutions at 25°C .

Table 1: Physicochemical Properties of Eptifibatide Acetate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 832.4 g/mol |

| CAS Number | 148031-34-9 |

| Solubility (25°C) | 100 mg/mL in water |

| Protein Binding | ~25% |

| Half-Life | ~2.5 hours |

Synthesis and Production

Eptifibatide acetate is synthesized via solid-phase peptide synthesis (SPPS), involving sequential coupling of protected amino acids to a resin. Key steps include:

-

Resin Activation: Cysteine is coupled to a resin substrate.

-

Peptide Elongation: Proline, tryptophan, aspartic acid, glycine, homoarginine, and mercaptopropionic acid are added sequentially using coupling reagents such as HBTU.

-

Cyclization: Oxidation with iodine forms the disulfide bridge between cysteine and mercaptopropionic acid.

-

Purification: High-performance liquid chromatography (HPLC) ensures >95% purity, followed by acetate salt formation for stability .

Mechanism of Action and Pharmacodynamics

Target Specificity

Eptifibatide acetate selectively binds to the GP IIb/IIIa receptor, a heterodimeric integrin () expressed on platelet surfaces. This receptor mediates the final common pathway of platelet aggregation by binding fibrinogen and von Willebrand factor .

Reversible Inhibition

Unlike abciximab (a monoclonal antibody), eptifibatide exhibits reversible binding, with a dissociation constant () of ~120 nM . This property allows rapid onset and offset of action, making it suitable for short-term use during PCI .

Dose-Dependent Effects

Platelet inhibition correlates with plasma concentrations, achieving >80% receptor occupancy at steady-state infusion rates of 2 μg/kg/min . Recovery of platelet function occurs within 4–6 hours after discontinuation, minimizing bleeding risks post-procedure .

Pharmacokinetics and Metabolism

Absorption and Distribution

Administered intravenously, eptifibatide acetate exhibits linear pharmacokinetics with a volume of distribution of ~0.2 L/kg, indicating limited tissue penetration . Protein binding is approximately 25%, primarily to albumin, enabling partial renal clearance .

Elimination Pathways

-

Renal Excretion: ~50% of the drug is excreted unchanged in urine, necessitating dose adjustment in renal impairment (creatinine clearance <50 mL/min) .

-

Metabolism: Minor hepatic metabolism via deamidation produces inactive metabolites, which account for <10% of total clearance .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 100% (IV) |

| Half-Life | 2.5 hours |

| Clearance | 55–65 mL/min |

| Renal Excretion | 50% unchanged |

Clinical Applications and Trial Data

Non-ST-Segment Elevation Acute Coronary Syndromes (NSTE-ACS)

The PURSUIT trial (n = 10,948) demonstrated that eptifibatide reduced the composite endpoint of death or nonfatal myocardial infarction (MI) by 1.5% (14.2% vs. 15.7%; ) at 30 days compared to placebo . Benefits were most pronounced in high-risk patients undergoing early PCI .

Percutaneous Coronary Intervention (PCI)

In the ESPRIT trial (n = 2,064), a double-bolus regimen (180 μg/kg followed by 2 μg/kg/min infusion) reduced the 48-hour incidence of death, MI, or urgent revascularization by 3.4% (6.6% vs. 10.0%; ) . Subgroup analyses showed consistent efficacy across diabetic and non-diabetic populations .

Table 3: Key Clinical Trial Outcomes

| Trial | Population | Intervention | Primary Outcome (Relative Risk Reduction) |

|---|---|---|---|

| PURSUIT | NSTE-ACS | Eptifibatide vs. Placebo | 1.5% () |

| ESPRIT | PCI | Double-Bolus Eptifibatide | 3.4% () |

| INTEGRITI | STEMI | Eptifibatide + Lytics | 12% () |

Adverse Effects and Toxicity

Bleeding Complications

Major bleeding (defined by TIMI criteria) occurs in 1–2% of patients, primarily at vascular access sites . Risk factors include concomitant use of heparin, renal dysfunction, and prolonged infusion durations .

Thrombocytopenia

Eptifibatide-induced thrombocytopenia (EIT) occurs in 0.5–1.2% of patients, characterized by a rapid platelet count drop to <50,000 cells/μL within 24 hours . Differentiation from heparin-induced thrombocytopenia (HIT) is critical:

-

EIT: Platelet recovery within 2–3 days after discontinuation .

-

HIT: Delayed onset (4–10 days), requires PF4 antibody testing .

Hypersensitivity Reactions

IgE-mediated reactions (e.g., rash, bronchospasm) are rare (<0.1%) but necessitate immediate cessation and antihistamine administration .

Toxicology and Overdose Management

Preclinical Data

Animal studies revealed dose-dependent toxicity at 2–5 times the maximum recommended human dose (MRHD), including dyspnea in rabbits and petechial hemorrhages in monkeys . No lethal doses were observed .

Human Overdose

No specific antidote exists. Management strategies include:

-

Discontinuation: Immediate cessation of infusion.

-

Platelet Transfusion: Reserved for counts <20,000 cells/μL or active bleeding .

-

Dialysis: Limited efficacy due to moderate protein binding (25%) .

Drug Interactions and Contraindications

Pharmacodynamic Interactions

-

Anticoagulants (Heparin, Warfarin): Synergistic bleeding risk; monitor activated clotting time (ACT) .

-

NSAIDs (Aspirin, Ibuprofen): Enhanced platelet inhibition; avoid concurrent use .

Contraindications

-

Active internal bleeding or recent (≤30 days) hemorrhagic stroke.

Future Directions and Ongoing Research

Upstream Therapy in NSTE-ACS

The EARLY-ACS trial is evaluating pre-hospital eptifibatide administration to high-risk patients, with preliminary data suggesting improved coronary flow pre-PCI .

Comparative Efficacy vs. Abciximab

The EVA-AMI trial (n = 400) is assessing eptifibatide in STEMI patients undergoing primary PCI, with surrogate endpoints including ST-segment resolution and infarct size .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume